GNE 2861

Übersicht

Beschreibung

GNE-2861 is a small molecule inhibitor that selectively targets group II p21-activated kinases, specifically p21-activated kinase 4, p21-activated kinase 5, and p21-activated kinase 6. These kinases are involved in various cellular processes, including cytoskeletal reorganization, cell motility, and cell cycle progression. GNE-2861 has shown potential in sensitizing breast cancer cells to tamoxifen treatment by perturbing estrogen receptor alpha signaling .

Wissenschaftliche Forschungsanwendungen

GNE-2861 has several scientific research applications, particularly in the field of cancer research. It has been shown to sensitize tamoxifen-resistant breast cancer cells to tamoxifen treatment by perturbing estrogen receptor alpha signaling. This makes it a valuable tool for studying the mechanisms of tamoxifen resistance and developing new therapeutic strategies for breast cancer.

Wirkmechanismus

GNE-2861 exerts its effects by selectively inhibiting group II p21-activated kinases, specifically p21-activated kinase 4, p21-activated kinase 5, and p21-activated kinase 6. The compound binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by these kinases, leading to reduced cell motility, cytoskeletal reorganization, and cell cycle progression. In breast cancer cells, GNE-2861 perturbs estrogen receptor alpha signaling, restoring tamoxifen sensitivity .

Vorbereitungsmethoden

The synthesis of GNE-2861 involves the design and optimization of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives. The synthetic route typically starts with the selection of a 2,4-diaminoquinazoline series of inhibitors as a starting point. Guided by X-ray crystallography and a structure-based drug design approach, a series of novel 4-aminoquinazoline-2-carboxamide inhibitors are designed and synthesized. The inhibitors’ selectivity, therapeutic potency, and pharmaceutical properties are optimized through various chemical reactions and conditions .

Analyse Chemischer Reaktionen

GNE-2861 undergoes several types of chemical reactions, including phosphorylation and inhibition of kinase activity. The compound selectively inhibits group II p21-activated kinases without affecting group I p21-activated kinases. Common reagents used in these reactions include various kinase inhibitors and phosphorylation agents. The major products formed from these reactions are phosphorylated proteins and inhibited kinases .

Vergleich Mit ähnlichen Verbindungen

GNE-2861 is unique in its selectivity for group II p21-activated kinases, distinguishing it from other kinase inhibitors that may target a broader range of kinases. Similar compounds include other p21-activated kinase inhibitors such as PF-3758309 and FRAX1036, which also inhibit group II p21-activated kinases but may have different selectivity profiles and therapeutic potencies. GNE-2861’s ability to restore tamoxifen sensitivity in breast cancer cells highlights its potential as a valuable research tool and therapeutic agent .

Eigenschaften

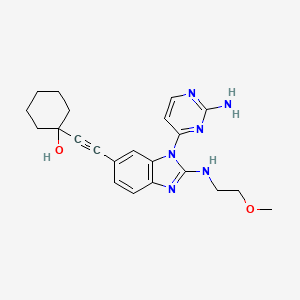

IUPAC Name |

1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMIHOUHYSGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does GNE-2861 interact with its target and what are the downstream effects?

A1: GNE-2861 specifically targets group II p21-activated kinases (PAKs), namely PAK4, PAK5, and PAK6 [, ]. This inhibition disrupts the positive feedback loop between PAK4 and estrogen receptor alpha (ERα) in breast cancer cells []. Normally, ERα binds to the PAK4 gene, promoting its expression. PAK4, in turn, stabilizes ERα protein, activating its transcriptional activity and the expression of ERα target genes. By inhibiting PAK4, GNE-2861 reduces ERα activity and downstream signaling, thereby restoring sensitivity to tamoxifen in resistant breast cancer cells [].

Q2: What is the impact of GNE-2861 on tamoxifen resistance in breast cancer?

A2: Research suggests that PAK4 overexpression is linked to poor outcomes in breast cancer patients treated with endocrine therapy, including tamoxifen []. GNE-2861 demonstrates the ability to counteract this effect. In cellular models, GNE-2861 effectively sensitized tamoxifen-resistant MCF-7/LCC2 breast cancer cells to tamoxifen treatment []. This sensitization arises from GNE-2861's disruption of the ERα-PAK4 positive feedback loop, ultimately reducing ERα signaling and restoring tamoxifen sensitivity []. These findings highlight the potential of GNE-2861 as a therapeutic strategy to overcome tamoxifen resistance in breast cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)